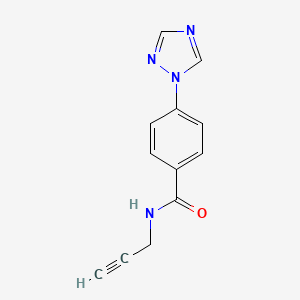
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide, also known as propargyl-1,2,4-triazole-3-carboxamide (PTAC), is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Wirkmechanismus
The exact mechanism of action of PTAC is still under investigation, but it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity and function. PTAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, as well as to exhibit antibacterial and antiviral activities by disrupting the cell membrane and inhibiting viral replication.
Biochemical and physiological effects:
PTAC has been shown to have a low toxicity profile and minimal side effects, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a high affinity for certain receptors in the body, including the adenosine receptor, which is involved in various physiological processes such as inflammation, pain, and sleep regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTAC is its ease of synthesis and purification, as well as its versatility as a building block for the synthesis of various compounds. However, its low solubility in water and some organic solvents may limit its use in certain applications, and further studies are needed to fully understand its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are numerous future directions for the research and development of PTAC, including the synthesis of novel biologically active compounds, the development of metal-based catalysts for organic transformations, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its interactions with other compounds and proteins in the body.
Synthesemethoden
PTAC can be synthesized through a simple and efficient method involving the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with propargylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product can then be purified through recrystallization or chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
PTAC has been extensively investigated for its potential as a versatile building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and antiviral agents. It has also been used as a ligand for the development of metal-based catalysts for organic transformations and as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-7-14-12(17)10-3-5-11(6-4-10)16-9-13-8-15-16/h1,3-6,8-9H,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGWKHGRWPAKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[1-(2,4-dichlorophenyl)ethyl-methylsulfamoyl]pyrrolidine-2-carboxylate](/img/structure/B7545512.png)
![N-[(4-chlorophenyl)-phenylmethyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B7545530.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)
![5-Chloro-4-[[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole](/img/structure/B7545548.png)
![(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7545554.png)



![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)
![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
